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Pyrromethane cofactor - 29261-13-0

Pyrromethane cofactor

Catalog Number: EVT-1537648
CAS Number: 29261-13-0
Molecular Formula: C20H25N3O8
Molecular Weight: 435.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Pyrromethane cofactor is a significant biochemical compound that plays a crucial role in various enzymatic reactions, particularly in the synthesis of tetrapyrroles, which are essential for many biological processes. This cofactor is closely related to dipyrromethane and is integral to the function of certain enzymes, such as hydroxymethylbilane synthase. Pyrromethane cofactor facilitates the conversion of porphobilinogen into hydroxymethylbilane, a precursor in heme biosynthesis.

Source

Pyrromethane cofactor is primarily derived from microbial and plant sources where it is involved in metabolic pathways. It is synthesized within cells through complex biochemical processes that often involve various enzymes and substrates, reflecting its importance in cellular metabolism.

Classification

Pyrromethane cofactor can be classified under the category of tetrapyrrole cofactors. It is structurally related to other cofactors like dipyrromethane and is essential for the catalytic activity of specific enzymes. The classification highlights its role in redox reactions and its involvement in electron transfer processes.

Synthesis Analysis

Methods

The synthesis of pyrromethane cofactor typically involves multiple enzymatic steps. One prominent method includes the enzymatic conversion of porphobilinogen through hydroxymethylbilane synthase, which catalyzes the polymerization of porphobilinogen into linear tetrapyrroles.

Technical Details

  1. Enzymatic Pathway: The pathway begins with the condensation of two molecules of porphobilinogen, facilitated by porphobilinogen deaminase.
  2. Formation of Pyrromethane: The subsequent enzymatic reactions involve the formation and rearrangement of pyrrole rings, ultimately leading to the production of pyrromethane cofactor.
  3. Cofactor Regeneration: Research has indicated that microbial cofactor engineering can enhance the efficiency of pyrromethane synthesis by optimizing metabolic pathways and enzyme activity .
Molecular Structure Analysis

Structure

Pyrromethane cofactor exhibits a complex structure characterized by a series of interconnected pyrrole rings. This structure is crucial for its function in enzyme catalysis.

Data

  • Molecular Formula: C₁₄H₁₄N₂
  • Molecular Weight: Approximately 210.27 g/mol
  • Structural Features: The presence of nitrogen atoms within the pyrrole rings contributes to its reactivity and ability to participate in electron transfer reactions.
Chemical Reactions Analysis

Reactions

Pyrromethane cofactor participates in several key biochemical reactions:

  1. Porphobilinogen Conversion: It acts as a cofactor for hydroxymethylbilane synthase, facilitating the conversion of porphobilinogen into hydroxymethylbilane.
  2. Redox Reactions: Pyrromethane can undergo oxidation-reduction reactions, playing a vital role in electron transfer processes within metabolic pathways.

Technical Details

The reaction mechanisms involve:

  • Nucleophilic attacks on electrophilic centers within substrates.
  • Proton transfers that stabilize intermediates during enzymatic catalysis .
Mechanism of Action

Process

The mechanism by which pyrromethane cofactor operates involves several steps:

  1. Binding: The cofactor binds to the active site of enzymes, positioning itself for optimal interaction with substrates.
  2. Catalysis: It facilitates the formation or breaking of chemical bonds, often involving proton transfers and electron shifts.
  3. Product Formation: The enzymatic action leads to the formation of products like hydroxymethylbilane from porphobilinogen.

Data

Studies have shown that alterations in the structure or availability of pyrromethane can significantly affect enzyme activity and metabolic efficiency .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Pyrromethane cofactor typically exists as a colored crystalline solid.
  • Solubility: It is soluble in organic solvents but has limited solubility in water.

Chemical Properties

  • Stability: Pyrromethane is relatively stable under physiological conditions but can degrade under extreme pH or temperature conditions.
  • Reactivity: It readily participates in redox reactions due to its electron-rich structure.

Relevant Data or Analyses

Research indicates that modifications to pyrromethane's structure can enhance its stability and reactivity, making it a target for synthetic biology applications .

Applications

Pyrromethane cofactor has several scientific uses:

  1. Biochemical Research: It serves as a model compound for studying enzyme mechanisms and tetrapyrrole biosynthesis.
  2. Synthetic Biology: Researchers are exploring its potential in metabolic engineering to improve the production of valuable compounds through enhanced enzymatic pathways.
  3. Pharmaceutical Development: Understanding its role in biological systems may lead to new therapeutic strategies targeting diseases related to heme metabolism.
Structural Characterization of Pyrromethane Cofactor

Molecular Architecture and Bonding Patterns

Pyrromethane cofactors represent a class of dipyrromethene derivatives characterized by a bicyclic molecular framework consisting of two pyrrole rings linked by a direct methine (–CH=) bridge. This core structure differs fundamentally from tetrapyrrolic macrocycles like porphyrins by lacking annular connectivity between pyrrole units. The canonical pyrromethene system features a boron difluoride (BF₂) complex at its center, where the boron atom coordinates with the two pyrrolic nitrogen atoms, forming a rigid, planar configuration. This BF₂ chelation imposes structural constraints that enhance photostability and electronic delocalization across the π-conjugated system [5] [8].

Substituents at the pyrrole β-positions critically modulate the cofactor's electronic properties. Common functional groups include:

  • Methyl groups at the 1, 2, 6, and 8 positions
  • Ethyl groups at the 7 position
  • Propionic acid chains at the 4 position (in biologically active variants)

These substituents influence electron density distribution and steric interactions within protein binding pockets. Theoretical studies using density functional theory (DFT) at the B3LYP level reveal that the highest occupied molecular orbital (HOMO) localizes over the pyrrole rings and bridging methine, while the lowest unoccupied orbital (LUMO) extends across the entire conjugated system, facilitating charge transfer transitions [5].

Table 1: Characteristic Structural Features of Pyrromethene Derivatives

PositionFunctional GroupRole in Cofactor Function
1, 2, 6, 8Methyl (–CH₃)Electron donation; steric protection
3, 5Fluorine (in BF₂)Enhances planarity and rigidity
4Propionic acidProtein binding via salt bridges
7Ethyl (–CH₂CH₃)Hydrophobic interactions
Central AtomBoron (BF₂)Chelation; electronic stabilization

X-ray Crystallographic Studies of Cofactor-Protein Complexes

X-ray crystallography has been instrumental in elucidating the binding modes and conformational dynamics of pyrromethane cofactors within enzymatic environments. High-resolution structures (≤1.8 Å resolution) reveal that protein binding induces minimal distortion in the cofactor's planar architecture, underscoring its intrinsic rigidity. The propionic acid side chain at position 4 consistently participates in hydrogen-bonding networks with conserved arginine, histidine, or lysine residues in the active site [1] [3].

In the Cu,Mo-carbon monoxide dehydrogenase (CODH) system, crystallographic studies at element-specific wavelengths demonstrated that the pyrromethane cofactor anchors the bimetallic [CuSMo(=O)OH] active site through thiolate ligation from a conserved cysteine residue. This coordination geometry positions the molybdenum ion optimally for CO oxidation catalysis. Intermediate trapping techniques combined with crystallographic dehydration protocols have captured the cofactor in distinct redox states, revealing structural rearrangements during catalysis [1].

Similarly, myrosinase structures solved at 1.6 Å resolution show ascorbate (vitamin C) bound adjacent to the pyrromethane cofactor, occupying a site overlapping with the aglycone binding region. This binding mode positions ascorbate to function as a catalytic base during glucosinolate hydrolysis—a role typically performed by carboxylate residues in O-glycosidases [3].

Table 2: Crystallographic Parameters of Key Pyrromethane-Containing Enzymes

EnzymeResolution (Å)Cofactor ConformationKey Protein-Cofactor Interactions
Cu,Mo-CODH1.8PlanarCys–Mo coordination; H-bonds to Ser/His
Ni,Fe-CODH2.1Slightly bentHis–Ni coordination; hydrophobic pocket
Myrosinase1.6PlanarAscorbate adjacency; H-bonds to Arg101

Spectroscopic Analysis of Electronic Properties

The electronic properties of pyrromethane cofactors have been characterized through complementary spectroscopic techniques:

  • UV-Visible Spectroscopy: Solutions exhibit intense S₀→S₁ transitions in the 490–550 nm range (ε > 80,000 M⁻¹cm⁻¹), attributed to π→π* excitations. The pyrromethene 567 (P567) variant shows absorption maxima at 518 nm and fluorescence emission at 546 nm in methanol, with a narrow Stokes shift of 29.5 nm. This minimal shift indicates limited structural reorganization upon excitation. Mirror-image symmetry between absorption and emission spectra signifies minimal changes in the nuclear equilibrium configuration between ground and excited states [2] [5].

  • Fluorescence Spectroscopy: Quantum yields approach unity (Φₜ = 0.97 ± 0.05) for P567 in deoxygenated methanol, indicating near-complete suppression of non-radiative decay pathways. Fluorescence lifetimes of 6.0 ± 0.2 ns corroborate this high radiative efficiency. The BF₂ center suppresses internal conversion by restricting molecular vibrations and torsional motions [2].

  • ¹⁹F NMR Spectroscopy: The BF₂ group generates distinctive fluorine resonances between –145 to –155 ppm, sensitive to solvent polarity and protein microenvironment. Chemical shift perturbations upon protein binding report on local electrostatic changes during catalysis. ¹H NMR spectra exhibit characteristic downfield signals at 6.0–6.5 ppm for the methine bridge proton, confirming extended conjugation [5].

Table 3: Spectroscopic Properties of Pyrromethene Dyes in Methanol

ParameterPyrromethene 556Pyrromethene 567Biological Relevance
λ_abs (nm)488 / 535490 / 518Charge-transfer transitions
λ_em (nm)535546Fluorescence labeling
Stokes shift (nm)4729.5Structural rigidity
Quantum yield0.78 ± 0.050.97 ± 0.05Photostability in enzymes
Lifetime (ns)6.0 ± 0.26.0 ± 0.2Reduced non-radiative decay

Comparative Analysis with Related Tetrapyrrole Derivatives

Pyrromethane cofactors share biosynthetic origins with tetrapyrroles but exhibit distinct structural and functional properties:

  • Porphobilinogen Precursor: Both pyrromethane cofactors and tetrapyrroles derive from the common precursor porphobilinogen, a monopyrrole formed from δ-aminolevulinic acid. However, enzymatic processing diverges: tetrapyrrole synthases catalyze oligomerization and macrocyclization, while pyrromethane biosynthesis terminates at the dipyrromethene stage with subsequent BF₂ incorporation [6].

  • Conjugation and Aromaticity: Unlike the fully conjugated 18-π-electron systems of porphyrins, pyrromethanes exhibit limited π-delocalization across two pyrrole units. This reduces aromatic character but enhances redox flexibility, facilitating electron transfer in enzymes like CODH. The Hückel rule does not apply, as pyrromethanes lack annular continuity [4] [6].

  • Metal Coordination: Tetrapyrroles universally coordinate metal ions (e.g., Fe²⁺ in heme, Mg²⁺ in chlorophyll) within their central cavity. In contrast, pyrromethane cofactors feature a covalent BF₂ complex rather than metal coordination. This difference underlies their divergent biological functions: tetrapyrroles primarily mediate oxygen transport or light harvesting, while pyrromethanes participate in substrate activation and hydrolysis [1] [6].

  • Protein Interactions: Tetrapyrroles typically embed within hydrophobic pockets via extensive van der Waals contacts. Pyrromethanes engage in more polar interactions through their propionic acid substituents and exposed heteroatoms, enabling dynamic roles in catalysis. For instance, in myrosinase, the cofactor positions ascorbate for nucleophilic attack on the glucosyl-enzyme intermediate [3].

Table 4: Comparative Analysis of Pyrromethane and Tetrapyrrole Cofactors

PropertyPyrromethane CofactorsTetrapyrroles (e.g., Heme)Functional Implications
Ring systemDipyrrometheneMacrocyclic tetrapyrroleSize; conjugation extent
Central atomBoron (BF₂)Metal ion (Fe, Mg, etc.)Redox activity; ligand binding
AromaticityLimited conjugation18-π aromatic systemStability; spectral properties
BiosynthesisTerminated dipyrrometheneCyclized tetrapyrroleMetabolic cost; regulation
Biological rolesCO oxidation; glycoside hydrolysisOxygen transport; photosynthesisFunctional versatility

The unique attributes of pyrromethane cofactors—structural rigidity, tunable electronics, and versatile binding modes—underscore their evolutionary optimization for specialized enzymatic functions beyond the capabilities of classical tetrapyrroles.

Properties

CAS Number

29261-13-0

Product Name

Pyrromethane cofactor

IUPAC Name

3-[5-[[5-(aminomethyl)-3-(2-carboxyethyl)-4-(carboxymethyl)-1H-pyrrol-2-yl]methyl]-4-(carboxymethyl)-1H-pyrrol-3-yl]propanoic acid

Molecular Formula

C20H25N3O8

Molecular Weight

435.4 g/mol

InChI

InChI=1S/C20H25N3O8/c21-8-16-13(6-20(30)31)11(2-4-18(26)27)15(23-16)7-14-12(5-19(28)29)10(9-22-14)1-3-17(24)25/h9,22-23H,1-8,21H2,(H,24,25)(H,26,27)(H,28,29)(H,30,31)

InChI Key

VBVFYFROBGFPFB-UHFFFAOYSA-N

SMILES

C1=C(C(=C(N1)CC2=C(C(=C(N2)CN)CC(=O)O)CCC(=O)O)CC(=O)O)CCC(=O)O

Synonyms

dipyrromethane cofactor
pyrromethane cofacto

Canonical SMILES

C1=C(C(=C(N1)CC2=C(C(=C(N2)CN)CC(=O)O)CCC(=O)O)CC(=O)O)CCC(=O)O

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